molecular formula C19H19NO2S B5698263 N-(2-ethyl-6-methylphenyl)naphthalene-2-sulfonamide

N-(2-ethyl-6-methylphenyl)naphthalene-2-sulfonamide

Cat. No.: B5698263
M. Wt: 325.4 g/mol
InChI Key: IHWFUJYZSZHASN-UHFFFAOYSA-N
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Description

N-(2-ethyl-6-methylphenyl)naphthalene-2-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in pharmaceuticals, agrochemicals, and polymers. This compound is characterized by the presence of a sulfonamide group attached to a naphthalene ring, which imparts unique chemical properties.

Mechanism of Action

Target of Action

N-(2-ethyl-6-methylphenyl)-2-naphthalenesulfonamide, a member of the chloroacetanilide family, primarily targets the protein synthesis machinery in cells . It inhibits the synthesis of proteins, thereby blocking cell division . This makes it effective in controlling the growth of various organisms, particularly weeds .

Mode of Action

The compound interacts with its targets by binding covalently to enzymes, coenzymes, or metabolic intermediates containing sulfhydryl (-SH) groups . This interaction disrupts the normal functioning of these molecules, leading to inhibition of protein synthesis and cell division .

Biochemical Pathways

The compound affects several biochemical pathways. It inhibits the synthesis of lipids, isoprenoids, and other metabolic processes requiring coenzyme A . The disruption of these pathways leads to the inhibition of early seedling growth and causes injury symptoms in susceptible species .

Pharmacokinetics

It is known that after application to the soil, it is absorbed by the shoots and roots of germinating plants . Some moisture is required following pre-emergence application, although the compound is more active in dry conditions than other chloroacetamide herbicides .

Result of Action

The molecular and cellular effects of the compound’s action include the inhibition of protein and chlorophyll synthesis, leading to blocked cell division . This results in the inhibition of early seedling growth and causes injury symptoms in susceptible species .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, some moisture is required following pre-emergence application for the compound to be effective . Additionally, the compound has been found to accumulate in both soil and water, resulting in environmental hazards, especially in aquatic niches .

Safety and Hazards

The safety and hazards associated with “N-(2-ethyl-6-methylphenyl)-2-naphthalenesulfonamide” would likely depend on factors such as its toxicity, reactivity, and environmental impact. Proper handling and disposal procedures would need to be followed to ensure safety .

Future Directions

The future directions for research on “N-(2-ethyl-6-methylphenyl)-2-naphthalenesulfonamide” would likely depend on its potential applications. If it has promising biological activity, for example, it could be further studied for potential use in medicine or agriculture .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethyl-6-methylphenyl)naphthalene-2-sulfonamide typically involves the reaction of 2-naphthalenesulfonyl chloride with 2-ethyl-6-methylaniline. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using large reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, leading to high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethyl-6-methylphenyl)naphthalene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-(2-ethyl-6-methylphenyl)naphthalene-2-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial properties.

    Industry: Utilized in the production of specialty polymers and materials.

Comparison with Similar Compounds

Similar Compounds

  • Naphthalene-2-sulfonamide
  • 2-ethyl-6-methylphenylamine
  • Sulfanilamide

Uniqueness

N-(2-ethyl-6-methylphenyl)naphthalene-2-sulfonamide is unique due to the combination of its naphthalene and sulfonamide moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-(2-ethyl-6-methylphenyl)naphthalene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO2S/c1-3-15-10-6-7-14(2)19(15)20-23(21,22)18-12-11-16-8-4-5-9-17(16)13-18/h4-13,20H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHWFUJYZSZHASN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NS(=O)(=O)C2=CC3=CC=CC=C3C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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